molecular formula C6H6CaNNaO6 B12810039 calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate CAS No. 60034-45-9

calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate

Cat. No.: B12810039
CAS No.: 60034-45-9
M. Wt: 251.18 g/mol
InChI Key: ATEKMIYHWFLUPG-UHFFFAOYSA-K
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Description

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is a coordination compound that includes calcium and sodium ions complexed with a bis(carboxylatomethyl)amino acetate ligand. This compound is known for its chelating properties, which allow it to bind to metal ions, making it useful in various applications, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is typically synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The reaction involves the following steps:

    Dissolution of EDTA: EDTA is dissolved in water.

    Addition of Calcium and Sodium Salts: Calcium chloride and sodium hydroxide are added to the EDTA solution.

    pH Adjustment: The pH of the solution is adjusted to around 7-8 using sodium hydroxide.

    Precipitation: The resulting solution is heated to precipitate the calcium sodium 2-[bis(carboxylatomethyl)amino]acetate.

    Filtration and Drying: The precipitate is filtered and dried to obtain the final product.

Industrial Production Methods

In industrial settings, the production of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and automated pH control systems are often used to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the metal ions in the complex are replaced by other metal ions.

Common Reagents and Conditions

Major Products

The major products of these reactions are the metal complexes formed with the chelating agent. For example, when calcium sodium 2-[bis(carboxylatomethyl)amino]acetate reacts with ferric chloride, the product is a ferric complex of the chelating agent .

Scientific Research Applications

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium sodium 2-[bis(carboxylatomethyl)amino]acetate involves the formation of stable complexes with metal ions. The bis(carboxylatomethyl)amino acetate ligand has multiple binding sites that can coordinate with metal ions, effectively sequestering them. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from the system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate is unique due to its specific binding affinity for calcium and sodium ions, making it particularly effective in applications where these ions are prevalent. Its stability and solubility in water also contribute to its versatility in various fields .

Biological Activity

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate, commonly referred to as a chelating agent, has garnered attention for its significant biological activities, particularly in the context of metal ion detoxification. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C₆H₆CaNNaO₆
  • Molecular Weight : 251.183 g/mol
  • CAS Number : 60034-45-9
  • Physical State : White, water-soluble solid

Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate functions primarily as a chelating agent . It binds to heavy metals in the bloodstream, forming stable complexes that facilitate their excretion through renal pathways. The mechanism involves the displacement of calcium ions by heavier metal ions, which are then eliminated from the body.

Biological Activity

  • Heavy Metal Detoxification :
    • The compound is particularly effective in treating internal contamination with heavy metals such as plutonium, americium, and curium. Its FDA approval for these applications underscores its clinical significance.
    • Studies have shown that it significantly increases the elimination rates of these contaminants post-administration, making it a valuable tool in toxicology and pharmacology .
  • Comparative Chelation Efficacy :
    • Calcium sodium 2-[bis(carboxylatomethyl)amino]acetate has been compared with other chelators like diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA). It exhibits a higher affinity for certain transuranic elements, enhancing its effectiveness in specific scenarios .

Case Studies

  • Study on Heavy Metal Elimination :
    A clinical study demonstrated that patients treated with calcium sodium 2-[bis(carboxylatomethyl)amino]acetate showed a marked increase in urinary excretion of heavy metals compared to control groups. This highlights its efficacy in medical applications related to heavy metal poisoning .
  • Animal Studies :
    Animal models have indicated that while the compound forms stable complexes with many heavy metals, it shows less stability with uranium and neptunium, which could lead to tissue deposition of these elements. This necessitates careful consideration when using it for detoxification purposes .

Data Table: Comparative Chelating Agents

Compound NameMolecular FormulaPrimary UseBinding Characteristics
Calcium Sodium 2-[bis(carboxylatomethyl)amino]acetateC₆H₆CaNNaO₆Treatment of heavy metal contaminationHigh affinity for transuranic elements
Pentetate Calcium TrisodiumC₁₄H₁₈CaN₃Na₃O₁₀Chelation therapy for radioactive elementsSpecific binding to plutonium
Diethylenetriaminepentaacetic Acid (DTPA)C₁₄H₂₃N₃O₁₀General chelation therapyBroad-spectrum metal binding
Ethylenediaminetetraacetic Acid (EDTA)C₁₀H₁₄N₂O₄Heavy metal detoxificationGeneralized binding across various metals

Properties

CAS No.

60034-45-9

Molecular Formula

C6H6CaNNaO6

Molecular Weight

251.18 g/mol

IUPAC Name

calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C6H9NO6.Ca.Na/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;+2;+1/p-3

InChI Key

ATEKMIYHWFLUPG-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]

Origin of Product

United States

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